molecular formula C22H34N4O5S B2399778 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 896285-58-8

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2399778
CAS No.: 896285-58-8
M. Wt: 466.6
InChI Key: ALRZCUVTXHEFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated pyrrolidine moiety and a morpholinopropyl side chain.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O5S/c1-17-6-7-18(2)20(15-17)32(29,30)26-10-3-5-19(26)16-24-22(28)21(27)23-8-4-9-25-11-13-31-14-12-25/h6-7,15,19H,3-5,8-14,16H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZCUVTXHEFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a sulfonamide group, a pyrrolidine ring, and an oxalamide moiety, which together contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C23H30N4O4S
  • Molecular Weight : Approximately 462.56 g/mol

The structural arrangement of this compound enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Key aspects of its biological activity include:

  • Binding Affinity : The sulfonamide group enhances binding interactions with target proteins, potentially leading to inhibition or modulation of their activities.
  • Stability and Solubility : The oxalamide moiety contributes to the compound's stability and solubility in biological environments, facilitating its bioavailability.
  • Pyrrolidine Ring Contribution : This structural component is crucial for the compound's binding specificity and affinity towards various biological targets.

Potential Applications

This compound has potential applications in:

  • Drug Development : It may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Enzyme Inhibition Studies : Its interaction with enzymes can be studied to understand its inhibitory effects and optimize its pharmacological profile.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds, revealing insights into their mechanisms of action:

  • Synthesis Pathways : Multi-step organic reactions are typically employed to synthesize this compound, involving various reagents and catalysts. Techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are utilized for monitoring reaction progress and confirming product structure.
    StepReagentPurpose
    1Sulfonamide derivativeFormation of sulfonamide linkage
    2PyrrolidineIntroduction of pyrrolidine ring
    3Oxalyl chlorideFormation of oxalamide moiety
  • Biological Assays : Interaction studies often focus on determining IC50 values and binding affinities through various assays. These studies are crucial for elucidating the compound's mechanism of action.

Comparative Analysis

A comparative analysis with structurally similar compounds can highlight differences in biological activity:

Compound NameStructural FeaturesBiological Activity
N1-(4-chlorobenzyl)-N2-(sulfonamide derivative)Contains a chlorobenzene groupAntimicrobial properties
N-(4-methoxybenzyl)-N2-(sulfonamide derivative)Substituted benzene ring with methoxyEnhanced solubility
N,N'-diaryl oxalamidesVaried aryl groups attached to oxalamideBroad range of biological activities

This table illustrates how slight modifications can lead to significant changes in the pharmacological properties of compounds sharing similar structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Structural and Functional Differences

The compound is compared to two well-characterized oxalamides: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768).

Parameter Target Compound S336 (CAS 745047-53-4) No. 1768
Core Structure Oxalamide backbone Oxalamide backbone Oxalamide backbone
Substituent 1 (2,5-Dimethylphenyl)sulfonyl-pyrrolidinylmethyl 2,4-Dimethoxybenzyl 2,4-Dimethoxybenzyl
Substituent 2 3-Morpholinopropyl 2-(Pyridin-2-yl)ethyl 2-(Pyridin-2-yl)ethyl
Functional Role Not explicitly reported (inferred: receptor modulation) Umami agonist (activates hTAS1R1/hTAS1R3 receptors) Umami agonist (similar to S336)
Metabolic Stability Predicted: High (sulfonyl group resists hydrolysis) Rapid metabolism in rat hepatocytes; no amide hydrolysis observed Rapid metabolism in rat hepatocytes; no amide hydrolysis
Electron Effects Electron-withdrawing sulfonyl group Electron-donating methoxy groups Electron-donating methoxy groups
Solubility Enhanced by morpholine moiety Moderate (pyridine enhances solubility) Moderate

Research Findings

Receptor Binding: S336 and No. 1768 are potent umami agonists targeting the hTAS1R1/hTAS1R3 receptor . The target compound’s sulfonyl group may hinder receptor interaction compared to the methoxy groups in S336, which align with receptor binding pockets. Morpholinopropyl vs. pyridinylethyl: The morpholine ring’s polarity may improve aqueous solubility but reduce lipophilic interactions critical for receptor binding .

Metabolism: S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting ester or side-chain modifications .

Synthetic Utility :

  • Unlike 3-chloro-N-phenyl-phthalimide (a precursor for polyimides, ), the target compound’s sulfonylated pyrrolidine core may enable modular derivatization for drug discovery .

Critical Analysis of Limitations and Opportunities

  • Knowledge Gaps: Direct pharmacological data on the target compound are absent; comparisons rely on structural analogs.
  • Opportunities : The sulfonyl group’s metabolic stability warrants exploration in protease-resistant drug design.
  • Challenges : The compound’s bulk may limit blood-brain barrier penetration compared to smaller oxalamides like S334.

Q & A

Q. Methodological Insight :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of sulfonylation (δ 7.2–7.5 ppm for aromatic protons) and oxalamide formation (δ 8.1–8.3 ppm for NH) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 430.52) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and sulfonyl group orientation .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex intermediates .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay Conditions : Variations in pH (e.g., stability of the morpholine group above pH 7) or solvent (DMSO vs. aqueous buffers) .
  • Cell Line Differences : Gram-positive vs. Gram-negative bacterial membrane permeability .
  • Purity : Impurities >5% can skew IC50_{50} values; validate with orthogonal methods (HPLC, LC-MS) .

Q. Methodological Solution :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Include positive controls (e.g., ciprofloxacin for bacterial assays) .

What strategies are recommended for improving the compound’s stability in aqueous solutions?

Advanced Research Focus
The sulfonamide and morpholine groups are prone to hydrolysis. Strategies include:

  • pH Optimization : Buffers at pH 6.5–7.0 minimize degradation .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Prodrug Design : Mask the sulfonamide with ester groups, cleaved enzymatically in vivo .

Q. Advanced Research Focus

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Thermal Shift Assay : Monitor protein denaturation (e.g., human soluble epoxide hydrolase) upon ligand binding .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance genes .

Case Study : A 2024 study linked analogous oxalamides to RORγ modulation via luciferase reporter assays .

What computational tools are suitable for predicting the compound’s ADMET properties?

Q. Basic Research Focus

  • SwissADME : Predicts logP (2.1), solubility (-3.2 LogS), and BBB permeability (low) .
  • pkCSM : Estimates hepatic metabolism (CYP3A4 substrate) and renal excretion .
  • Validation : Compare with experimental Caco-2 permeability assays .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Reaction Exotherms : Control sulfonylation steps using flow chemistry to prevent thermal degradation .
  • Cost-Efficiency : Replace DCC with EDC·HCl for carbodiimide activation .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A guidelines for residual solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.